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Introduction

Sevabertinib (formerly BAY 2927088) is an oral, reversible tyrosine kinase inhibitor (TKI)
demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC)
harboring HER2 (ERBB2) exon 20 insertion mutations.[1][2][3] Activating mutations in the
HER2 gene, a member of the epidermal growth factor receptor (EGFR) family, are oncogenic
drivers in approximately 2-4% of NSCLC cases.[2][4][5] Exon 20 insertions are among the most
common types of these mutations.[6] Sevabertinib was designed to potently and selectively
inhibit mutant HER2, including these challenging exon 20 insertions, while sparing wild-type
EGFR, potentially offering a wider therapeutic window and a more manageable safety profile
compared to earlier generation pan-ERBB inhibitors.[3][4][7] This document provides an in-
depth technical overview of sevabertinib, summarizing its mechanism of action, preclinical
data, clinical trial results, and relevant experimental methodologies.

Mechanism of Action

Sevabertinib functions as a potent, reversible inhibitor of the HER2 tyrosine kinase.[1][8] In
vitro studies have demonstrated that sevabertinib effectively blocks the phosphorylation of
HERZ2 in cancer cells with HER2 alterations.[1][7] This inhibition of HER2 phosphorylation
disrupts downstream signaling pathways, most notably the MAPK pathway, which is crucial for
cell proliferation and survival.[7] The antitumor activity of sevabertinib has been confirmed in
in vivo models harboring HER2 exon 20 insertions.[7] Furthermore, sevabertinib has shown
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activity in preclinical models dependent on NRG1, a ligand for the HER2 heterodimerization
partner HER3, suggesting a broader impact on the HER2 signaling network.[1][9]
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Caption: Simplified HER2 signaling pathway and the inhibitory action of sevabertinib.

Preclinical Data

Sevabertinib has demonstrated potent anti-proliferative activity in preclinical models of NSCLC
with HER2 mutations.

In Vitro Studies

o Cell-based assays: Sevabertinib has shown strong anti-proliferative activity in isogenic
Ba/F3 cell lines engineered to express various HER2 exon 20 insertion mutations, as well as
HER2 point mutations.[10] The compound is highly potent against the most frequent HER2
exon 20 insertion mutations, A775insYVMA and G776del insVC.[10]

 Signaling Inhibition: In tumor cell lines harboring HER2 mutations, sevabertinib strongly
inhibits HER2 phosphorylation, leading to the suppression of downstream MAPK signaling.

[7]

In Vivo Studies

o Xenograft Models: The in vitro activity of sevabertinib was validated in vivo using patient-
derived xenograft (PDX) models. In a PDX model carrying the HER2 exon 20 insertion
mutation A775insYVMA, sevabertinib treatment resulted in significant tumor growth
inhibition.[10]
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Clinical Development: The SOHO-01 Trial

The primary clinical evidence for sevabertinib's efficacy and safety in patients with HER2-
mutant NSCLC comes from the Phase I/Il SOHO-01 trial (NCT05099172).[5][6][11]

Study Design

The SOHO-01 trial is an open-label, multicenter, multi-cohort study that includes dose-

escalation, backfill, expansion, and extension phases.[12] The study was designed to evaluate

the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of sevabertinib in
adult patients with advanced NSCLC harboring EGFR or HER2 mutations.[13] The
recommended Phase Il dose (RP2D) was determined to be 20 mg administered orally twice

daily.[2][4]
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Patient Screening

Eligibility Criteria:
- Advanced/metastatic NSCLC
- Documented HERZ2 activating mutation
- ECOG PS 0-1
- Measurable disease (RECIST 1.1)

Treatmept Phase

(Sevabertinib 20mg BID)

Patient Cohorts:
- D: Pretreated, HER2-TKI naive
- E: Pretreated with HER2-ADC
- F: Treatment-naive

Assessment

4 Primary Endpoint: )
- Objective Response Rate (ORR)

Secondary Endpoints:
- Duration of Response (DOR)
- Progression-Free Survival (PFS)

\ - Safety /

'
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Central Review (BICR)
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Caption: High-level workflow of the SOHO-01 clinical trial.

Efficacy
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Sevabertinib has demonstrated clinically meaningful response rates across various patient
populations with HER2-mutant NSCLC.
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Safety and Tolerability

Sevabertinib has a manageable safety profile. The most common treatment-related adverse

event (TRAE) is diarrhea.[5][15]

Adverse Event All Grades Grade =3 Reference
Diarrhea 84-91% 5-23% [5]

Rash 43.2% (any grade) Not specified [11]
Paronychia 25.0% (any grade) Not specified [11]
Nausea 25.0% (any grade) Not specified [11]
Vomiting 20.5% (any grade) Not specified [11]

Importantly, no cases of interstitial lung disease (ILD) related to sevabertinib have been

reported, a significant concern with other HER2-targeted therapies.[4][15] Treatment

discontinuations due to drug-related adverse events are infrequent (3%).[5]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of sevabertinib are

proprietary. However, based on the published literature, the following are representative

methodologies that would be employed.

Preclinical In Vitro Assays

 Cell Viability/Proliferation Assay:

o

o

o

[¢]

» Western Blotting for Phospho-HER?2:

Calculate IC50 values from the dose-response curves.

Seed Ba/F3 cells expressing specific HER2 exon 20 insertion mutations in 96-well plates.
Treat cells with a dose-response range of sevabertinib for 72 hours.

Assess cell viability using a commercially available reagent (e.g., CellTiter-Glo®).
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o Culture NSCLC cell lines with known HER2 exon 20 insertions.

o Treat cells with sevabertinib at various concentrations for a specified time.
o Lyse the cells and quantify protein concentration.

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

o Probe the membrane with primary antibodies against phospho-HER?2 and total HER2,
followed by HRP-conjugated secondary antibodies.

o Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Preclinical In Vivo Studies

» Patient-Derived Xenograft (PDX) Model:

o Implant tumor fragments from a patient with a documented HER2 exon 20 insertion
mutation subcutaneously into immunocompromised mice.

o Once tumors reach a palpable size, randomize mice into vehicle control and sevabertinib
treatment groups.

o Administer sevabertinib orally at a predetermined dose and schedule.
o Measure tumor volume and body weight regularly.

o At the end of the study, excise tumors for further analysis (e.g., pharmacodynamics).

Clinical Trial Protocol (SOHO-01 Representative Outline)

o Patient Selection:
o Confirmation of unresectable or metastatic non-squamous NSCLC.

o Tumor tissue or plasma-based confirmation of a HER2 (ERBB2) tyrosine kinase domain
(TKD) activating mutation using an FDA-approved test.[13]

o Adequate organ function and ECOG performance status of O or 1.
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e Treatment and Dose:

o Sevabertinib administered orally at 20 mg twice daily with food until disease progression
or unacceptable toxicity.[16]

o Efficacy Assessment:

o Tumor assessments performed at baseline and every 6-8 weeks using imaging (CT or
MRI).

o Objective response rate (ORR) and duration of response (DOR) determined by a blinded
independent central review (BICR) according to RECIST v1.1 criteria.[13]

o Safety Assessment:
o Monitoring of adverse events at each study visit, graded according to CTCAE v5.0.

o Regular laboratory assessments, including liver function tests.

Conclusion

Sevabertinib has emerged as a promising targeted therapy for patients with NSCLC harboring
HERZ2 exon 20 insertion mutations, a patient population with historically limited treatment
options. Its potent and selective inhibition of mutant HER2, coupled with a manageable safety
profile, has led to high response rates and durable responses in clinical trials. The ongoing
clinical development of sevabertinib, including the Phase 11l SOHO-02 trial, will further
elucidate its role in the treatment landscape for this challenging disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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